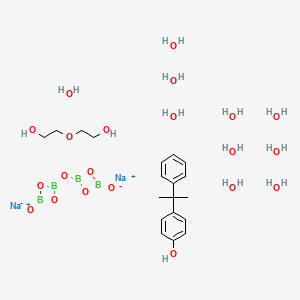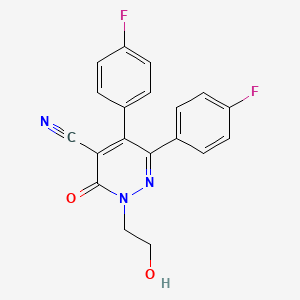
Phthalic-13C6 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phthalic-13C6 Acid can be synthesized through the oxidation of naphthalene or ortho-xylene, followed by hydrolysis of the resulting phthalic anhydride . The reaction typically involves the use of potassium permanganate or potassium dichromate as oxidizing agents under acidic conditions .
Industrial Production Methods
In an industrial setting, this compound is produced by the catalytic oxidation of naphthalene or ortho-xylene to phthalic anhydride, which is then hydrolyzed to yield this compound . This process is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Phthalic-13C6 Acid undergoes typical reactions of carboxylic acids and aromatic compounds. These include:
Oxidation: Conversion to phthalic anhydride at elevated temperatures.
Reduction: Reduction with sodium amalgam to form 1,3-cyclohexadiene derivatives.
Substitution: Aromatic substitution reactions, although the presence of carboxylic groups makes further functionalization challenging.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, potassium dichromate.
Reducing Agents: Sodium amalgam.
Catalysts: Sulfuric acid for esterification reactions.
Major Products
Phthalic Anhydride: Formed by dehydration of this compound.
Phthalate Esters: Formed by esterification with alcohols.
Wissenschaftliche Forschungsanwendungen
Phthalic-13C6 Acid is widely used in various fields of scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to understand reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Applied in the production of plasticizers and other industrial chemicals.
Wirkmechanismus
Phthalic-13C6 Acid exerts its effects primarily through its interaction with various molecular targets. It binds to nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and retinoic acid receptors (RXRs), modulating the transcription of target genes involved in lipid metabolism and cellular differentiation . This interaction influences various biochemical pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Phthalic-13C6 Acid can be compared with other isotopically labeled compounds and similar aromatic dicarboxylic acids:
Adipic-13C6 Acid: Another isotopically labeled compound used in similar research applications.
Phthalic Anhydride: A closely related compound used in the production of plasticizers.
Isophthalic Acid and Terephthalic Acid: Isomers of Phthalic Acid with different positions of carboxylic groups, used in the production of polyesters.
This compound stands out due to its isotopic labeling, which allows for precise tracking and analysis in various scientific studies.
Eigenschaften
CAS-Nummer |
1313734-99-4 |
|---|---|
Molekularformel |
C₂¹³C₆H₆O₄ |
Molekulargewicht |
172.09 |
Synonyme |
1,2-Benzene-1,2,3,4,5,6-13C6-dicarboxylic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



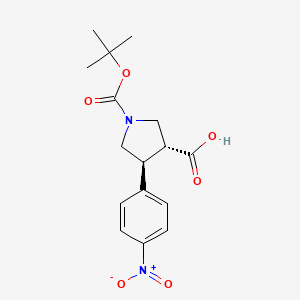

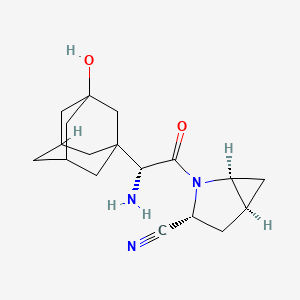


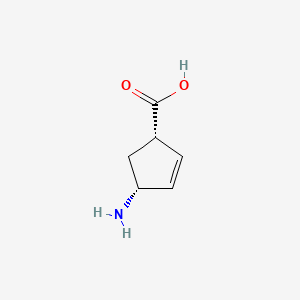
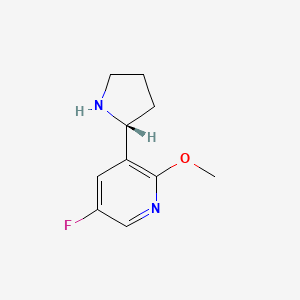
![2-(((3aR,4S,6R,6aS)-6-((5-Amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B1142297.png)
